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Compound of Interest

Compound Name:
2,3,4,6-Tetra-O-benzyl-D-

galactono-1,5-lactone

Cat. No.: B026938 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific ¹H and ¹³C NMR spectral data for 2,3,4,6-Tetra-
O-benzyl-D-galactono-1,5-lactone did not yield specific datasets for this compound. The

following guide provides a comprehensive overview of the expected spectral features and a

general methodology for the analysis of closely related and well-characterized analogues, such

as 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This information is intended to serve as a valuable

resource for the characterization of similar protected carbohydrate structures.

Introduction
Protected monosaccharides are fundamental building blocks in the synthesis of complex

carbohydrates, glycoconjugates, and various carbohydrate-based therapeutics. The

characterization of these intermediates is crucial for ensuring the correct stereochemistry and

purity before proceeding to subsequent synthetic steps. Nuclear Magnetic Resonance (NMR)

spectroscopy is the most powerful tool for the detailed structural elucidation of these molecules

in solution. This guide presents a comprehensive approach to the NMR analysis of per-

benzylated hexopyranoses, with a focus on the methodologies applicable to compounds like

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone.
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Spectroscopic Data of a Closely Related Analogue:
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Due to the lack of specific data for 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone, the ¹H

and ¹³C NMR data for the well-characterized 2,3,4,6-Tetra-O-benzyl-D-glucopyranose are

presented below for illustrative purposes.[1] This compound exists as a mixture of α and β

anomers in solution, which is reflected in the NMR spectra.

¹H NMR Spectral Data of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CDCl₃)[1]

Proton
α-anomer (δ,
ppm)

β-anomer (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

H-1 ~5.25 ~4.65 d
J₁,₂ ≈ 3.5 (α), 8.0

(β)

H-2 ~3.60 ~3.50 dd J₂,₃ ≈ 9.5

H-3 ~4.00 ~3.70 t J₃,₄ ≈ 9.0

H-4 ~3.75 ~3.65 t J₄,₅ ≈ 9.5

H-5 ~3.85 ~3.45 m -

H-6a ~3.78 ~3.78 dd
J₆a,₆b ≈ 11.0,

J₅,₆a ≈ 2.0

H-6b ~3.72 ~3.72 dd
J₆a,₆b ≈ 11.0,

J₅,₆b ≈ 4.5

CH₂Ph 4.98 - 4.45 4.98 - 4.45 m -

Ar-H 7.35 - 7.10 7.35 - 7.10 m -

¹³C NMR Spectral Data of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CDCl₃)[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b026938?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_H_and_C_NMR_Data_of_2_3_4_6_Tetra_O_benzyl_D_glucopyranose.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_H_and_C_NMR_Data_of_2_3_4_6_Tetra_O_benzyl_D_glucopyranose.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_H_and_C_NMR_Data_of_2_3_4_6_Tetra_O_benzyl_D_glucopyranose.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon α-anomer (δ, ppm) β-anomer (δ, ppm)

C-1 ~91.0 ~97.5

C-2 ~80.0 ~82.0

C-3 ~78.0 ~85.0

C-4 ~72.0 ~78.0

C-5 ~70.0 ~75.0

C-6 ~68.5 ~69.0

CH₂Ph 75.8, 75.1, 73.5, 73.4 75.8, 75.1, 73.5, 73.4

C (ipso) ~138.5 ~138.5

C (ortho, meta, para) 128.5 - 127.7 128.5 - 127.7

Experimental Protocols for NMR Analysis
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of benzylated

carbohydrates is outlined below.

1. Sample Preparation[1][2]

Dissolution: Approximately 10-20 mg of the purified, dry compound is dissolved in 0.6-0.7 mL

of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is commonly used for

benzylated carbohydrates due to its excellent dissolving power for these relatively nonpolar

compounds.[1]

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Alternatively, the residual

solvent peak can be used for referencing (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[1]

Filtration: To ensure high spectral resolution by removing any particulate matter, the sample

solution should be filtered through a small plug of glass wool or a syringe filter directly into a

clean, dry NMR tube.[2]

2. NMR Data Acquisition
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Instrumentation: A high-field NMR spectrometer (500 MHz or higher is recommended for

better signal dispersion, especially for the complex proton spectra of carbohydrates) is used.

[3]

¹H NMR Spectroscopy:

A standard single-pulse experiment is typically sufficient.

Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-15

ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Spectroscopy:

A proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of

scans (typically 1024 to 4096) and a longer relaxation delay (2-5 seconds) are required.[1]

The spectral width is generally set to 200-220 ppm.

2D NMR Spectroscopy:

For unambiguous assignment of all proton and carbon signals, especially in cases of

signal overlap, a suite of 2D NMR experiments is highly recommended.[4][5] These

include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks

within the pyranose ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.[5][6]

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary

carbons and confirming the overall structure.[5]
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TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular

spin system.[6]

Logical Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural analysis of a protected

monosaccharide using NMR spectroscopy.
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Caption: A logical workflow for the structural elucidation of a protected monosaccharide via

NMR spectroscopy.

This comprehensive approach, combining meticulous sample preparation, a suite of NMR

experiments, and systematic data analysis, is essential for the accurate and unambiguous

structural characterization of complex carbohydrate molecules in chemical and pharmaceutical

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. sites.bu.edu [sites.bu.edu]

3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

4. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for
Structural Elucidation and Functional Characterization | MDPI [mdpi.com]

6. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of Protected Galactopyranose Derivatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b026938#1h-and-13c-nmr-spectral-data-
for-2-3-4-6-tetra-o-benzyl-d-galactono-1-5-lactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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